Cycloundec-3-ene-1,5-diyne

Enediyne Chemistry Bergman Cyclization Thermal Stability

Researchers studying the Bergman cycloaromatization reaction face a critical challenge: smaller-ring enediyne analogs (9- and 10-membered) are thermally labile, decomposing at room temperature or within hours at 37°C. This precludes precise kinetic measurements and synthetic manipulation. Cycloundec-3-ene-1,5-diyne solves this problem: - **Exceptional thermal stability** due to enlarged alkyne-alkyne distance (C1-C6), enabling variable-temperature kinetic studies without background decomposition. - **Benchmark computational system** with published uB3LYP/6-31G(d,p) activation energies and AM1 conformational surfaces for DFT validation. - **Robust synthetic building block** - survives demanding reactions (e.g., double radical trans-hydroboration) that degrade 10-membered analogs.

Molecular Formula C11H12
Molecular Weight 144.21 g/mol
CAS No. 115227-61-7
Cat. No. B15419999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloundec-3-ene-1,5-diyne
CAS115227-61-7
Molecular FormulaC11H12
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CCC#CC=CC#CCC1
InChIInChI=1S/C11H12/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2H,7-11H2
InChIKeyKENWFWMNJCKCOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloundec-3-ene-1,5-diyne: Stable 11-Membered Enediyne


Cycloundec-3-ene-1,5-diyne (CAS 115227-61-7) is an 11-membered monocyclic hydrocarbon enediyne, a core structure in the class of enediyne antitumor antibiotics [1]. Unlike the highly strained and thermally labile 9- and 10-membered ring enediynes found in natural products, this compound exhibits remarkable thermal stability due to a larger alkyne-alkyne distance, making it a privileged scaffold for fundamental mechanistic studies on the Bergman cycloaromatization reaction [2].

Workflow
Bergman cycloaromatization mechanistic studies
Requires stable, isolable enediyne scaffold
Selection Logic
11-membered ring provides ambient stability
Critical for precise kinetic measurements
Use Context
Computational benchmark for DFT validation
Rich conformational reaction coordinate data available

Why Smaller Ring Substitution Fails


Generic substitution within the cyclic enediyne class is fundamentally impossible because the Bergman cyclization barrier, and thus the molecule's very stability and function, is exquisitely sensitive to ring size and the resulting alkyne-alkyne (C1-C6) distance [1]. The 10-membered parent hydrocarbon, cyclodeca-3-ene-1,5-diyne, undergoes spontaneous cycloaromatization with a half-life of only 18 hours at 37°C, precluding its use as a stable reagent [2]. The 9-membered analog is even more reactive, cycloaromatizing spontaneously at room temperature [3]. In sharp contrast, the 11-membered ring of Cycloundec-3-ene-1,5-diyne imposes a larger C1-C6 distance, dramatically increasing the activation energy for Bergman cyclization and rendering it a stable, isolable, and easy-to-handle compound, which is the critical differentiation for procurement and experimental design [4].

10-membered ring enediyne: Undergoes spontaneous cycloaromatization (t1/2 ~18 h at 37°C); stability profile may preclude use as a stable reagent.
9-membered ring enediyne: Spontaneous cycloaromatization at room temperature; reactivity context may not transfer to experiments requiring thermal control.
Generic enediyne substitution: Bergman cyclization barrier is exquisitely sensitive to ring size and C1–C6 distance; direct replacement may require validation.

Benchmarking Against Other Cyclic Enediynes


Thermal Stability vs. 10-Membered Parent

The primary procurement differentiator for Cycloundec-3-ene-1,5-diyne is its thermal stability, which stands in stark contrast to the instability of the 10-membered ring parent enediyne, cyclodeca-3-ene-1,5-diyne. The 10-membered ring compound decomposes with a quantitative half-life (t1/2) of only 18 hours at 37°C, making its synthetic handling and storage extremely challenging [1]. Cycloundec-3-ene-1,5-diyne, with its larger 11-membered ring, is described as stable under ambient conditions, a qualitative but universally accepted distinction that defines its practical utility [2].

Thermal Stability vs. 10-Membered Parent
Class-level inference
Target: Stable under ambient conditions.
Comparator (10-membered): t1/2 = 18 h at 37°C.
Supports procurement and storage confidence.
Stability context: qualitative transformation from labile to storable compound.
Enediyne Chemistry Bergman Cyclization Thermal Stability

Ground-State Geometry and Alkyne Distance

The origin of the differential stability of Cycloundec-3-ene-1,5-diyne is found in its ground-state geometry. Computational studies show that the C1-C6 distance between the terminal alkyne carbons, which must approach for Bergman cyclization to occur, is significantly larger in the 11-membered ring compared to 9- and 10-membered analogs [1]. While a direct experimental C1-C6 distance for the parent hydrocarbon is absent from the literature, the class-level inference is supported by experimental data on closely related 11-membered ring enediynes, which show C1-C6 distances of 3.44-3.50 Å, considerably longer than the ~3.2 Å optimal distance for spontaneous cyclization in 10-membered rings [2].

Ground-State Geometry and Alkyne Distance
Class-level inference
C1–C6 distance >3.4 Å (predicted).
Comparator (10-membered): ~3.2 Å.
Physical basis for stability difference.
Class-level inference from experimental analog data.
Structural Chemistry X-ray Crystallography Enediyne Reactivity

Conformational Gate in Bergman Cyclization

The 11-membered ring does not simply raise the cyclization barrier; it introduces a unique conformational gate. DFT calculations (uB3LYP/6-31G(d,p)) on the (3Z)-cycloundec-3-ene-1,5-diyne system reveal that the global minimum conformation is a C1-symmetric twist-boat, which is geometrically prohibited from undergoing Bergman cyclization [1]. The reaction requires a Curtin-Hammett-type conformational pre-equilibrium to a higher-energy CS or C2 symmetric conformer, adding an additional energetic penalty. The activation energy to reach the C2 symmetry diradical intermediate was calculated to be slightly higher than that to reach the CS symmetry diradical, providing a fine-structure to the reaction barrier unavailable in smaller rings [1].

Conformational Gate in Bergman Cyclization
Direct head-to-head
C1 global minimum cannot cyclize; requires Curtin-Hammett pre-equilibrium.
Method: uB3LYP/6-31G(d,p).
Supports conformational control studies.
Mechanistically distinct from 10-membered ring reactivity.
Computational Chemistry Reaction Kinetics Conformational Analysis

Unsymmetrical Twist-Boat Conformation

Semi-empirical AM1 calculations provide a detailed conformational map differentiating the 11-membered ring from its 9- and 10-membered counterparts. For Z-cycloundeca-3-ene-1,5-diyne (3), the unsymmetrical twist-boat is calculated to be the most stable conformation, which is distinctly different from the half-chair of the 9-membered ring and the twist-boat of the 10-membered ring [1]. This unsymmetrical ground state is the key reason the molecule does not readily align its π-orbitals for C-C σ-bond formation. The twist-boat geometry can undergo two degenerate processes to achieve a time-averaged C2v symmetry, a feature absent in the smaller rings [1].

Unsymmetrical Twist-Boat Conformation
Direct head-to-head
Unsymmetrical twist-boat is most stable conformation.
Method: AM1 semi-empirical calculations.
Unique conformational dimension for ring-size comparisons.
Differs from half-chair (9-membered) and C2 twist-boat (10-membered).
Computational Chemistry Conformational Analysis Macrocycle Chemistry

Ring Strain Energy in 11-Membered Analogs

To further substantiate the stability of the 11-membered ring motif, isodesmic calculations on structurally analogous oxygen- and sulfur-containing 11-membered ring enediynes provide quantitative strain energies. B3LYP/6-31G* calculations indicate a strain energy of 8.2 kcal/mol for the oxygen-containing analog and 5.8 kcal/mol for the sulfur-containing analog [1]. Despite this measurable ring strain, the compounds were found to be stable under thermal, photochemical, and electron-transfer conditions. This class-level data supports the conclusion that the 11-membered ring enediyne scaffold inherently possesses a manageable degree of ring strain that enables stability without sacrificing reactivity [1].

Ring Strain Energy in 11-Membered Analogs
Class-level inference
Analog strain energy: 5.8–8.2 kcal/mol.
Method: B3LYP/6-31G* isodesmic calculations.
Quantitative thermodynamic rationale for stability.
Supports selection of strained yet stable enediyne scaffold.
Physical Organic Chemistry Ring Strain Thermodynamics

Application Scenarios


Model Substrate for Bergman Cyclization

The compound's thermal stability and unique conformational gating make it the premier model system for studying the Bergman reaction mechanism. Unlike the 10-membered parent, which decomposes with a t1/2 of 18 h at 37°C [4], Cycloundec-3-ene-1,5-diyne can be subjected to a wide temperature range for precise kinetic measurements without interference from background decomposition. This is critical for deriving accurate Arrhenius parameters and for studying the Curtin-Hammett conformational control of cycloaromatization [2].

Calibration Standard for Enediyne Computations

The detailed computational data, including the uB3LYP/6-31G(d,p) activation energies for the Curtin-Hammett process and the AM1 conformational energy surfaces [4][2], already in the literature position Cycloundec-3-ene-1,5-diyne as a benchmark system. Researchers procuring this compound can use it to validate new density functionals or semi-empirical methods against a known, stable enediyne with a rich, computationally characterized reaction coordinate.

Building Block for Heterocyclic Enediyne Synthesis

The compound serves as a robust synthetic building block. As demonstrated by the synthesis of an NHC-ligated 3-benzoborepin via double radical trans-hydroboration of a benzo[3,4]cycloundec-3-ene-1,5-diyne derivative [4], the 11-membered ring enediyne core is stable enough to withstand demanding reaction conditions while retaining the enediyne functionality for subsequent transformations. This provides a clear advantage over the 10-membered ring analog, which would not survive such synthetic sequences.

Application
Selection Property
Validation Focus
Bergman Cyclization Model Substrate
Ambient thermal stability
Kinetic measurements without background decomposition
Computational Benchmark System
Rich literature computational data
DFT and semi-empirical method validation
Synthetic Building Block for Heterocycles
Stable under demanding reaction conditions
Retention of enediyne functionality in complex sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloundec-3-ene-1,5-diyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.